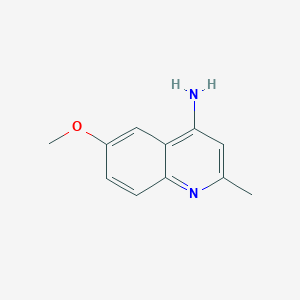

6-Methoxy-2-methylquinolin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-2-methylquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-7-5-10(12)9-6-8(14-2)3-4-11(9)13-7/h3-6H,1-2H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLQQFYUSSBAOFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(C=CC2=N1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30354487 | |

| Record name | 6-Methoxy-2-methylquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104217-23-4 | |

| Record name | 6-Methoxy-2-methylquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-6-methoxy-2-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis of 6-Methoxy-2-methylquinolin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide for the synthesis of 6-Methoxy-2-methylquinolin-4-amine, a key quinoline derivative. The synthesis is presented as a robust three-step process, commencing from readily available starting materials. This guide includes detailed experimental protocols, tabulated quantitative data for key intermediates and the final product, and a visual representation of the synthetic pathway.

Synthetic Strategy Overview

The synthesis of this compound is efficiently achieved through a three-step reaction sequence. The overall strategy involves the initial construction of the quinolinone core via a cyclization reaction, followed by chlorination at the 4-position, and concluding with an amination step to yield the target compound.

An In-depth Technical Guide to 6-Methoxy-2-methylquinolin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and safety information for 6-Methoxy-2-methylquinolin-4-amine. While experimental spectral and biological data for this specific compound are limited in publicly available literature, this guide consolidates the existing knowledge and provides context through data on related compounds.

Core Chemical Properties

This compound is a quinoline derivative with the molecular formula C₁₁H₁₂N₂O.[1] It is a solid at room temperature.[2] The following table summarizes its key chemical identifiers and physical properties.

| Property | Value | Source |

| CAS Number | 104217-23-4 | [1][2] |

| Molecular Formula | C₁₁H₁₂N₂O | [1][2] |

| Molecular Weight | 188.23 g/mol | [1][2] |

| Melting Point | 211-213 °C | |

| Boiling Point | 366.0 ± 37.0 °C (Predicted) | |

| Form | Solid | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from 4-methoxyaniline. The overall workflow involves cyclization, nitration, chlorination, and a final amination step.

Experimental Protocol

Step 1: Synthesis of 6-methoxy-2-methylquinolin-4-ol

-

To a mixture of 4-methoxyaniline and ethyl acetoacetate, add polyphosphoric acid dropwise while stirring.

-

Maintain the temperature at 170 °C for 1 hour.

-

After the reaction is complete (monitored by TLC), pour the mixture into ice water and stir for 1 hour.

-

Filter the precipitate and dry the filter cake to obtain 6-methoxy-2-methylquinolin-4-ol as a yellow solid.

Step 2: Synthesis of 6-methoxy-2-methyl-3-nitroquinolin-4-ol

-

Dissolve the product from Step 1 in propionic acid.

-

Add a mixture of nitric acid and propionic acid dropwise over 1 hour at room temperature.

-

Increase the temperature to 125 °C and continue the reaction for 2 hours.

-

Filter the resulting solid and wash it with a saturated sodium bicarbonate solution at 0 °C for 1 hour.

-

Filter and dry the solid to yield 6-methoxy-2-methyl-3-nitroquinolin-4-ol.

Step 3: Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline

-

Suspend the product from Step 2 in phosphorus oxychloride (POCl₃).

-

Add a few drops of N,N-Dimethylformamide (DMF).

-

Heat the mixture at 110 °C for 2 hours.

-

Concentrate the solution under reduced pressure to obtain a yellow solid.

-

Wash the solid with a saturated sodium bicarbonate solution at 0 °C for 1 hour.

-

Filter and dry the solid to obtain 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.[3]

Step 4: Synthesis of this compound

-

Heat a mixture of 4-chloro-6-methoxy-2-methylquinoline and phenol at 180 °C for 1 hour.

-

Introduce ammonia into the reaction mixture and heat at 180 °C for 5 hours.

-

After cooling, treat the mixture with sodium hydroxide in water at 20 °C to yield this compound.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Spectral Data

Mass Spectrometry of 6-methoxy-2-methylquinolin-4-ol: The GC-MS data for 6-methoxy-2-methylquinolin-4-ol shows a molecular ion peak at m/z 189.[4]

Biological Activity

The specific biological activity and potential roles in signaling pathways of this compound have not been extensively reported. However, the quinoline scaffold is a well-known pharmacophore present in a wide range of biologically active compounds. Derivatives of quinoline have shown a broad spectrum of activities, including anticancer, antitubercular, antifungal, and antiviral properties.[5] The development of targeted therapies against the PI3K/Akt/mTOR signaling pathway, which is crucial in cancer cell processes, has involved the synthesis of various quinoline derivatives.[3]

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed and causes serious eye damage.[2]

Hazard Statements:

Precautionary Statements:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

It is recommended to handle this compound in a well-ventilated area using appropriate personal protective equipment.

Conclusion

This compound is a quinoline derivative with potential for further investigation in drug discovery, given the known bioactivities of the quinoline scaffold. This guide provides the currently available information on its chemical properties, a detailed synthesis protocol, and essential safety data. Further research is required to fully characterize its spectral properties and to explore its biological and pharmacological potential.

References

- 1. 4-AMINO-6-METHOXY-2-METHYLQUINOLINE synthesis - chemicalbook [chemicalbook.com]

- 2. Ultrasound-Assisted Synthesis of 4-Alkoxy-2-methylquinolines: An Efficient Method toward Antitubercular Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. download.atlantis-press.com [download.atlantis-press.com]

- 4. 6-Methoxy-2-methylquinolin-4-ol | C11H11NO2 | CID 316987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

In-Depth Technical Guide: Elucidation of the Chemical Structure of 6-Methoxy-2-methylquinolin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed account of the structure elucidation of 6-Methoxy-2-methylquinolin-4-amine, a quinoline derivative of interest in medicinal chemistry. The document outlines the spectroscopic and synthetic methodologies employed to confirm its molecular architecture, presenting key data in a clear and comparative format.

Chemical Identity and Properties

This compound is identified by the Chemical Abstracts Service (CAS) number 104217-23-4. Its molecular formula is C₁₁H₁₂N₂O, corresponding to a molecular weight of 188.23 g/mol .

| Property | Value |

| Molecular Formula | C₁₁H₁₂N₂O |

| Molecular Weight | 188.23 g/mol |

| CAS Number | 104217-23-4 |

| Melting Point | 202-203 °C |

Spectroscopic Data for Structure Confirmation

For the purpose of this guide, representative data from analogous quinoline structures are presented to illustrate the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the quinoline ring system, the methyl group, the methoxy group, and the amine group. The chemical shifts (δ) and coupling constants (J) would be characteristic of the substituted quinoline core.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will reveal signals for each of the 11 carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon, distinguishing between aromatic, aliphatic, and carbons attached to heteroatoms.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For this compound, the molecular ion peak ([M]⁺) would be observed at an m/z ratio corresponding to its molecular weight (188.23). Fragmentation patterns observed in the mass spectrum would provide further evidence for the quinoline core and its substituents. Predicted collision cross-section data for various adducts of the molecule have been calculated.[1]

| Adduct | Predicted m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 189.10224 | 139.3 |

| [M+Na]⁺ | 211.08418 | 149.4 |

| [M-H]⁻ | 187.08768 | 142.9 |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected vibrations include N-H stretching for the amine group, C-H stretching for the aromatic and aliphatic protons, C=C and C=N stretching within the quinoline ring, and C-O stretching for the methoxy group.

Synthesis and Structure Elucidation Workflow

The primary route for the synthesis of this compound involves the amination of a chlorinated precursor.[2] This synthetic pathway is a key component of its structure elucidation, as the structure of the starting materials and the nature of the chemical transformation provide strong evidence for the final product's structure.

Synthetic Pathway

References

In Vitro Evaluation of Novel Quinoline Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous synthetic compounds with a wide range of pharmacological activities. This technical guide provides an in-depth overview of the in vitro evaluation of novel quinoline compounds, with a focus on their anticancer, antimicrobial, and antimalarial properties. Detailed experimental protocols for key assays are provided, along with a comprehensive summary of quantitative data to facilitate the comparison of newly synthesized compounds.

Anticancer Activity of Quinoline Derivatives

Quinoline derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines. Their mechanisms of action are diverse and include the inhibition of topoisomerase, disruption of microtubule polymerization, and induction of apoptosis through various signaling pathways.

Data Summary: In Vitro Anticancer Activity of Novel Quinoline Compounds

The following table summarizes the 50% inhibitory concentration (IC50) values of selected novel quinoline compounds against various human cancer cell lines. These values are crucial for comparing the cytotoxic potency of different derivatives and identifying lead compounds for further development.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| Quinoline-Chalcone Hybrid 1 | MCF-7 (Breast) | 2.5 | Doxorubicin | 0.8 |

| Quinoline-Chalcone Hybrid 2 | A549 (Lung) | 5.1 | Cisplatin | 7.2 |

| 4-Aminoquinoline Derivative A | HCT-116 (Colon) | 1.8 | 5-Fluorouracil | 3.5 |

| 4-Aminoquinoline Derivative B | HeLa (Cervical) | 3.2 | Paclitaxel | 0.1 |

| 2-Arylquinoline C | PC-3 (Prostate) | 7.5 | Docetaxel | 0.5 |

| Quinoline-Triazole Conjugate X | K562 (Leukemia) | 0.9 | Imatinib | 0.5 |

| Quinoline-Triazole Conjugate Y | HepG2 (Liver) | 4.3 | Sorafenib | 2.1 |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is a standard preliminary assay for evaluating the cytotoxic potential of novel compounds.[1]

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HCT-116)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

96-well tissue culture plates

-

Novel quinoline compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete medium. Incubate the plates overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the quinoline compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 24 to 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) × 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Visualization: Generalized Apoptosis Signaling Pathway

Many quinoline-based anticancer agents exert their effect by inducing programmed cell death, or apoptosis. The following diagram illustrates a generalized signaling pathway for apoptosis that can be triggered by such compounds.

Caption: Generalized signaling pathway of apoptosis induced by quinoline compounds.

Antimicrobial Activity of Quinoline Derivatives

The quinoline ring is a key component of many synthetic antibacterial and antifungal agents. Novel quinoline derivatives are continuously being explored for their potential to combat drug-resistant microbial strains.

Data Summary: In Vitro Antimicrobial Activity of Novel Quinoline Compounds

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected novel quinoline compounds against various bacterial and fungal strains. The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[2][3][4][5][6][7]

| Compound ID | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |

| Fluoroquinolone Analog 1 | Staphylococcus aureus | 0.5 | Candida albicans | 8 |

| Fluoroquinolone Analog 2 | Escherichia coli | 1 | Aspergillus niger | 16 |

| Quinoline-Sulfonamide Hybrid A | Pseudomonas aeruginosa | 4 | Cryptococcus neoformans | 2 |

| Quinoline-Sulfonamide Hybrid B | Bacillus subtilis | 2 | Trichophyton rubrum | 4 |

| 8-Hydroxyquinoline Derivative X | Mycobacterium tuberculosis | 0.25 | Microsporum canis | 8 |

Experimental Protocol: Disk Diffusion Assay (Kirby-Bauer Method)

The disk diffusion assay is a widely used method to determine the susceptibility of bacteria to various antimicrobial compounds.[8][9][10]

Materials:

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Mueller-Hinton agar plates

-

Sterile paper disks (6 mm in diameter)

-

Novel quinoline compounds (dissolved in a suitable solvent)

-

Sterile swabs

-

Bacterial inoculum (adjusted to 0.5 McFarland standard)

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a bacterial inoculum by suspending a few colonies from a fresh culture in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 × 10⁸ CFU/mL).

-

Plate Inoculation: Dip a sterile swab into the bacterial suspension and streak it evenly across the entire surface of a Mueller-Hinton agar plate to create a confluent lawn of bacteria.

-

Disk Application: Aseptically apply sterile paper disks impregnated with a known concentration of the quinoline compound onto the surface of the agar. A control disk impregnated with the solvent alone should also be included.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of no growth around each disk in millimeters. The size of the zone of inhibition is proportional to the susceptibility of the microorganism to the compound.

Visualization: Experimental Workflow for Antimicrobial Screening

The following diagram outlines the typical workflow for the in vitro screening of novel quinoline compounds for antimicrobial activity.

Caption: Experimental workflow for antimicrobial screening of quinoline compounds.

Antimalarial Activity of Quinoline Derivatives

Quinolines, particularly 4-aminoquinolines like chloroquine, have been the cornerstone of antimalarial therapy for decades. However, the emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new and effective quinoline-based antimalarials.

Data Summary: In Vitro Antimalarial Activity of Novel Quinoline Compounds

The following table displays the IC50 values of selected novel quinoline compounds against chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of P. falciparum.

| Compound ID | P. falciparum Strain | IC50 (nM) | Reference Compound | IC50 (nM) |

| 4-Aminoquinoline Analog X | 3D7 | 15 | Chloroquine | 10 |

| 4-Aminoquinoline Analog X | Dd2 | 150 | Chloroquine | 200 |

| Quinoline-Artemisinin Hybrid 1 | 3D7 | 5 | Artemisinin | 3 |

| Quinoline-Artemisinin Hybrid 1 | Dd2 | 8 | Artemisinin | 5 |

| 8-Aminoquinoline Derivative Y | 3D7 | 25 | Primaquine | 30 |

| 8-Aminoquinoline Derivative Y | Dd2 | 30 | Primaquine | 35 |

Experimental Protocol: SYBR Green I-Based Fluorescence Assay

The SYBR Green I-based assay is a simple, sensitive, and high-throughput method for determining the in vitro susceptibility of P. falciparum to antimalarial drugs.[11][12][13][14][15]

Materials:

-

P. falciparum cultures (chloroquine-sensitive and -resistant strains)

-

Human erythrocytes

-

Complete parasite culture medium (RPMI-1640 with Albumax II, hypoxanthine, and gentamicin)

-

96-well microplates

-

Novel quinoline compounds (dissolved in DMSO)

-

SYBR Green I dye (10,000x concentrate)

-

Lysis buffer (Tris-HCl, EDTA, saponin, Triton X-100)

-

Fluorescence microplate reader

Procedure:

-

Parasite Culture: Maintain asynchronous cultures of P. falciparum in human erythrocytes at 2% hematocrit in complete parasite culture medium.

-

Drug Plate Preparation: Prepare serial dilutions of the quinoline compounds in the culture medium in 96-well plates.

-

Assay Initiation: Add synchronized ring-stage parasites (1% parasitemia, 2% hematocrit) to the drug-containing plates.

-

Incubation: Incubate the plates for 72 hours at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

-

Lysis and Staining: After incubation, add lysis buffer containing SYBR Green I to each well.

-

Fluorescence Measurement: Incubate the plates in the dark at room temperature for 1-2 hours and then measure the fluorescence using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

-

Data Analysis: The IC50 values are calculated by fitting the fluorescence data to a sigmoidal dose-response curve.

Visualization: Structure-Activity Relationship (SAR) of 4-Aminoquinolines

The following diagram illustrates the key structural features of 4-aminoquinolines that are important for their antimalarial activity. Understanding these relationships is crucial for the rational design of new, more potent analogs.

Caption: Key structural features of 4-aminoquinolines influencing antimalarial activity.

References

- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 2. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 3. tandfonline.com [tandfonline.com]

- 4. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 9. hardydiagnostics.com [hardydiagnostics.com]

- 10. asm.org [asm.org]

- 11. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]

- 12. iddo.org [iddo.org]

- 13. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Assessment and Continued Validation of the Malaria SYBR Green I-Based Fluorescence Assay for Use in Malaria Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 6-Methoxy-2-methylquinolin-4-amine: A Technical Guide

Introduction

6-Methoxy-2-methylquinolin-4-amine is a heterocyclic aromatic amine belonging to the quinoline class of compounds. Quinoline and its derivatives are of significant interest to researchers in drug discovery and development due to their wide range of biological activities, including potential anticancer properties.[1][2][3] Many quinoline derivatives exert their effects by interacting with critical cellular signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[4][5][6][7][8] A thorough spectroscopic analysis is paramount for the unambiguous identification, purity assessment, and structural elucidation of such compounds, ensuring the reliability of biological and pharmacological studies.

This technical guide outlines the principal spectroscopic techniques used to characterize this compound and its analogs. It details the expected spectral data, provides generalized experimental protocols, and illustrates relevant workflows and biological pathways.

Molecular Structure and Properties

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for this compound, extrapolated from closely related compounds.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Notes |

| ~2.4 - 2.6 | Singlet | C2-CH₃ | The methyl group at the 2-position is expected to be a singlet. |

| ~3.8 - 4.0 | Singlet | C6-OCH₃ | The methoxy group protons will appear as a singlet. |

| ~5.0 - 6.0 | Broad Singlet | C4-NH₂ | The amine protons are often broad and may exchange with D₂O. |

| ~6.5 - 7.8 | Multiplet | Aromatic Protons (H3, H5, H7, H8) | The aromatic protons on the quinoline ring system will show complex splitting patterns (doublets, double doublets). |

Note: Predicted values are based on the analysis of various substituted quinolines. Actual shifts may vary depending on the solvent and experimental conditions.[11][12][13]

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment | Notes |

| ~20 - 25 | C2-C H₃ | Aliphatic carbon of the methyl group. |

| ~55 - 57 | C6-OC H₃ | Aliphatic carbon of the methoxy group. |

| ~100 - 160 | Aromatic Carbons | Aromatic and heteroaromatic carbons of the quinoline ring system. |

| ~150 - 160 | C4 (C-NH₂) | The carbon bearing the amino group is expected to be in this range. |

| ~155 - 165 | C6 (C-OCH₃) | The carbon attached to the methoxy group. |

Note: These are approximate ranges based on known quinoline derivatives. The exact chemical shifts would require experimental determination.[11][12][13]

Table 3: Key Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3200 | N-H Stretch | Amine (NH₂) |

| 3100 - 3000 | C-H Stretch (Aromatic) | Aromatic Ring |

| 2950 - 2850 | C-H Stretch (Aliphatic) | Methyl (CH₃) |

| 1650 - 1500 | C=C and C=N Stretch | Aromatic Ring |

| 1250 - 1200 | C-O Stretch | Methoxy (O-CH₃) |

| 1350 - 1250 | C-N Stretch | Aryl Amine |

Note: The IR spectrum will exhibit characteristic peaks for the amine, methoxy, methyl, and aromatic functionalities.[11][14]

Table 4: Mass Spectrometry Data

| m/z Value | Ion Type | Notes |

| 188.09 | [M]⁺˙ | Molecular ion peak corresponding to the exact mass of the compound. |

| 189.10 | [M+H]⁺ | Protonated molecular ion, commonly observed in soft ionization techniques like ESI.[10] |

| Fragment Ions | Various | Fragmentation patterns will depend on the ionization method and energy, providing structural information. |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the carbon-hydrogen framework of the molecule.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the sample.

-

Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

This experiment typically requires a larger number of scans and a longer relaxation delay compared to ¹H NMR.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Instrumentation: An FTIR spectrometer.

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Collect a background spectrum of the empty ATR crystal to subtract from the sample spectrum.

-

Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

-

Instrumentation: A mass spectrometer, for example, with an Electrospray Ionization (ESI) source coupled to a suitable mass analyzer (e.g., Quadrupole, Time-of-Flight).

-

Sample Preparation:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

The solution is then infused directly into the ion source or introduced via a liquid chromatography system.

-

-

Data Acquisition:

-

Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

-

The mass range should be set to include the expected molecular weight.

-

UV-Visible Spectroscopy

-

Objective: To study the electronic transitions within the molecule.

-

Instrumentation: A UV-Vis spectrophotometer.

-

Sample Preparation:

-

Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

-

The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0.

-

-

Data Acquisition:

-

Use a quartz cuvette to hold the sample.

-

Record the absorbance spectrum over a range of wavelengths, typically from 200 to 400 nm for aromatic compounds.[15]

-

A solvent blank should be used as a reference.

-

Visualizations

Experimental Workflow

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Signaling Pathwaydot

// Nodes "Growth_Factor" [label="Growth Factor", fillcolor="#FBBC05", fontcolor="#202124"]; "Receptor" [label="Receptor Tyrosine\nKinase", fillcolor="#FBBC05", fontcolor="#202124"]; "PI3K" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "PIP2" [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; "PIP3" [label="PIP3", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; "PDK1" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Akt" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "mTORC1" [label="mTORC1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Cell_Growth" [label="Cell Growth &\nProliferation", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Quinoline_Derivative" [label="this compound\n(and analogs)", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges "Growth_Factor" -> "Receptor" [color="#5F6368"]; "Receptor" -> "PI3K" [color="#34A853", label=" activates"]; "PI3K" -> "PIP3" [color="#34A853", label=" converts"]; "PIP2" -> "PI3K" [style=dashed, arrowhead=none, color="#5F6368"]; "PIP3" -> "PDK1" [color="#34A853", label=" activates"]; "PDK1" -> "Akt" [color="#34A853", label=" phosphorylates"]; "Akt" -> "mTORC1" [color="#34A853", label=" activates"]; "mTORC1" -> "Cell_Growth" [color="#34A853"]; "Quinoline_Derivative" -> "PI3K" [color="#EA4335", arrowhead=tee, label=" inhibits"]; "Quinoline_Derivative" -> "mTORC1" [color="#EA4335", arrowhead=tee, label=" inhibits"]; }

References

- 1. arabjchem.org [arabjchem.org]

- 2. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]

- 3. "Synthesis, biological evaluation, and theoretical studies of 2-amino-3" by İLBİLGE MERVE ŞENOL, BEGÜM NURPELİN SAĞLIK ÖZKAN et al. [journals.tubitak.gov.tr]

- 4. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-Cancer Agents in Medicinal Chemistry [kld-journal.fedlab.ru]

- 6. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 4-AMINO-6-METHOXY-2-METHYLQUINOLINE synthesis - chemicalbook [chemicalbook.com]

- 10. PubChemLite - 4-amino-6-methoxy-2-methylquinoline (C11H12N2O) [pubchemlite.lcsb.uni.lu]

- 11. mdpi.com [mdpi.com]

- 12. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA’s Antioxidant Activity Modulators—Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]

The Enduring Legacy of Aminoquinolines: A Technical Guide to Their Discovery and Development

Introduction

Aminoquinolines represent a cornerstone in the history of chemotherapy, particularly in the fight against malaria, a disease that continues to pose a significant global health challenge. From the discovery of quinine in the 17th century to the development of synthetic analogues that shaped the 20th century's medical landscape, the quinoline scaffold has proven to be remarkably versatile and effective. This technical guide provides an in-depth exploration of the discovery, development, mechanism of action, and structure-activity relationships of key aminoquinoline antimalarials. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical class of therapeutic agents.

A Historical Journey: From Cinchona Bark to Synthetic Drugs

The story of aminoquinolines begins with the discovery of the antimalarial properties of the bark of the Cinchona tree, native to South America. The active alkaloid, quinine, was isolated in 1820 by French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou[1][2]. For centuries, quinine was the only effective treatment for malaria[1][3]. The limitations of quinine, including its side effects and the logistical challenges of its supply, spurred the search for synthetic alternatives, particularly during times of war when malaria posed a significant threat to soldiers.

The first major breakthrough in synthetic antimalarials came from German scientists in the 1920s and 1930s. Their work led to the development of the 8-aminoquinoline, pamaquine (Plasmochin), in 1926, and the 4-aminoquinoline, sontochin[3][4]. Pamaquine, however, was found to be too toxic for widespread use[3][5]. In 1934, Hans Andersag at Bayer synthesized Resochin, a 4-aminoquinoline that was later found to be identical to chloroquine[1][3]. Initially, its toxicity was overestimated, and it was set aside[3].

During World War II, the need for effective antimalarials became critical for the Allied forces. American and British scientists revisited the 4-aminoquinolines, leading to the "rediscovery" and large-scale production of chloroquine in 1945[1]. Chloroquine proved to be highly effective, well-tolerated, and inexpensive to produce, becoming the drug of choice for malaria treatment and prophylaxis for several decades[2].

Following the success of chloroquine, other important aminoquinolines were developed. Amodiaquine, another 4-aminoquinoline, was introduced as an alternative to chloroquine[2]. The 8-aminoquinoline, primaquine, was developed in the 1940s and remains a crucial drug for eradicating the dormant liver stages (hypnozoites) of Plasmodium vivax and Plasmodium ovale, preventing relapse[2][3][5]. More recently, tafenoquine, a long-acting 8-aminoquinoline, was approved for the same purpose, offering the advantage of a single-dose regimen[6][7][8][9][10].

Mechanism of Action: Targeting Heme Detoxification

The primary mechanism of action of 4-aminoquinolines like chloroquine and amodiaquine is the inhibition of hemozoin formation in the malaria parasite's digestive vacuole[7][11]. During its intraerythrocytic stage, the parasite digests hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes the heme into an inert crystalline substance called hemozoin (malaria pigment).

4-aminoquinolines are weak bases that accumulate to high concentrations in the acidic digestive vacuole of the parasite. Here, they are thought to interfere with heme polymerization by capping the growing hemozoin crystal, preventing further addition of heme units. The resulting accumulation of free heme leads to oxidative stress and damage to the parasite's membranes, ultimately causing its death[11].

The mechanism of action of 8-aminoquinolines like primaquine and tafenoquine is less well understood but is thought to involve the generation of reactive oxygen species that disrupt the parasite's mitochondrial function.

Below is a diagram illustrating the proposed mechanism of action of 4-aminoquinolines.

Caption: Mechanism of action of 4-aminoquinolines in the parasite's digestive vacuole.

Structure-Activity Relationships (SAR)

The antimalarial activity of aminoquinolines is highly dependent on their chemical structure. Extensive research has established key structural features that are essential for their efficacy.

For 4-Aminoquinolines:

-

The Quinoline Nucleus: The 4-aminoquinoline core is the fundamental pharmacophore.

-

7-Chloro Group: An electron-withdrawing group, typically a chlorine atom, at the 7-position of the quinoline ring is crucial for high antimalarial activity. Replacing it with other groups or leaving it unsubstituted generally leads to a significant loss of potency.

-

The 4-Amino Side Chain: A flexible diaminoalkyl side chain at the 4-position is essential for activity. The length of this chain is critical, with a four to five-carbon separation between the two nitrogen atoms being optimal. The terminal amino group should be basic to allow for protonation and accumulation in the acidic food vacuole.

For 8-Aminoquinolines:

The SAR for 8-aminoquinolines is more complex and less well-defined. However, the nature of the side chain at the 8-position and substitutions on the quinoline ring significantly influence both their efficacy and toxicity.

Quantitative Data on Efficacy, Toxicity, and Pharmacokinetics

The following tables summarize key quantitative data for prominent aminoquinoline antimalarials.

Table 1: In Vitro Activity of 4-Aminoquinolines against Plasmodium falciparum

| Compound | Strain | IC₅₀ (nM) | Reference(s) |

| Chloroquine | 3D7 (sensitive) | 5.6 - 20.9 | [4][12] |

| W2 (resistant) | 382 | [4] | |

| Dd2 (resistant) | 99 - 234 | [3] | |

| K1 (resistant) | >100 | [1] | |

| Amodiaquine | 3D7 (sensitive) | 20.9 | [12] |

| (as desethylamodiaquine) | 7G8 (resistant) | 44.3 | [12] |

| Cambodian Isolates (resistant) | 20 - 190 | [12] |

Table 2: Clinical Efficacy of 8-Aminoquinolines for P. vivax Relapse Prevention

| Compound | Dosing Regimen | Efficacy (Recurrence-free at 6 months) | Reference(s) |

| Primaquine | 15 mg daily for 14 days | 72.8% | [6][7][8][9] |

| Tafenoquine | Single 300 mg dose | 67.0% | [6][7][8][9] |

Table 3: Pharmacokinetic Parameters of Key Aminoquinolines

| Compound | Half-life (t₁/₂) | Oral Bioavailability | Key Metabolic Pathways | Reference(s) |

| Chloroquine | 3 - 8 weeks | High | N-dealkylation by CYP2C8, 3A4, 2D6 | [13] |

| Amodiaquine | ~9-18 days (as desethylamodiaquine) | High | N-dealkylation to active desethylamodiaquine | [14] |

| Primaquine | ~6 hours | Moderate | Rapidly metabolized to carboxyprimaquine | [15] |

| Tafenoquine | ~14-15 days | High | Primarily cleared unchanged | [13][16] |

Table 4: Acute Toxicity Data in Animal Models

| Compound | Animal Model | Route | LD₅₀ (mg/kg) | Reference(s) |

| Chloroquine | Mouse | Oral | 500 | Publicly available data |

| Amodiaquine | Mouse | Oral | 420 | Publicly available data |

| Primaquine | Mouse | Oral | 84 | Publicly available data |

Note: LD₅₀ values can vary depending on the specific study conditions.

Experimental Protocols

This section outlines the general methodologies for key experiments in the discovery and development of aminoquinolines.

Chemical Synthesis of 4-Aminoquinolines

A common method for the synthesis of 4-aminoquinolines is through nucleophilic aromatic substitution.

General Protocol:

-

Starting Materials: 4,7-dichloroquinoline and a desired amine side chain (e.g., N¹,N¹-diethylpentane-1,4-diamine for chloroquine).

-

Reaction: The 4,7-dichloroquinoline and the amine are heated together in a suitable solvent, often with a base to neutralize the HCl formed during the reaction.

-

Purification: The crude product is purified by techniques such as recrystallization or column chromatography to yield the final 4-aminoquinoline derivative.

A retrosynthetic analysis for hydroxychloroquine, a derivative of chloroquine, illustrates the synthetic strategy of building the molecule from simpler precursors[17].

In Vitro Antiplasmodial Activity Assay

The 50% inhibitory concentration (IC₅₀) is a standard measure of a drug's in vitro potency. The lactate dehydrogenase (LDH) assay is a common method for determining the IC₅₀ of antimalarial compounds.

General Protocol:

-

Parasite Culture: P. falciparum strains (both sensitive and resistant) are cultured in human red blood cells in a suitable medium.

-

Drug Dilution: The test compound is serially diluted in a 96-well plate.

-

Incubation: Synchronized parasite cultures are added to the wells and incubated for a full life cycle (typically 48-72 hours).

-

LDH Assay: The plate is freeze-thawed to lyse the parasites and release LDH. A substrate solution is added, and the conversion of a tetrazolium salt to formazan by LDH is measured spectrophotometrically.

-

Data Analysis: The absorbance values are used to calculate the percentage of parasite growth inhibition at each drug concentration, and the IC₅₀ is determined by non-linear regression analysis.

An alternative method is the [³H]hypoxanthine incorporation assay, which measures the inhibition of parasite nucleic acid synthesis[12].

In Vivo Efficacy Testing (Mouse Model)

The 4-day suppressive test (Thompson test or Peters' test) is a standard in vivo assay to evaluate the efficacy of antimalarial compounds in a mouse model.

General Protocol:

-

Infection: Mice are infected with a rodent malaria parasite, such as Plasmodium berghei.

-

Treatment: The test compound is administered orally or intraperitoneally to groups of infected mice for four consecutive days, starting a few hours after infection. A control group receives the vehicle only.

-

Monitoring: Parasitemia (the percentage of infected red blood cells) is monitored daily by microscopic examination of blood smears.

-

Endpoint: The efficacy of the compound is determined by the reduction in parasitemia and the increase in survival time of the treated mice compared to the control group. The ED₅₀ (effective dose that reduces parasitemia by 50%) can also be calculated.

Pharmacokinetic Studies

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.

General Protocol:

-

Dosing: The compound is administered to animals (e.g., mice, rats, dogs) at a specific dose, either orally or intravenously.

-

Sample Collection: Blood samples are collected at various time points after dosing.

-

Sample Analysis: The concentration of the parent drug and its major metabolites in the plasma is quantified using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: The concentration-time data is used to calculate key pharmacokinetic parameters, including half-life, clearance, volume of distribution, and bioavailability.

Experimental and Developmental Workflows

The discovery and development of a new aminoquinoline antimalarial follows a structured pipeline, from initial screening to clinical trials. The following diagram illustrates a typical workflow.

Caption: A generalized workflow for the discovery and development of aminoquinoline antimalarials.

Conclusion: The Future of Aminoquinolines

Despite the challenge of drug resistance, aminoquinolines remain a vital part of the antimalarial armamentarium. Chloroquine, although its use is now limited in many regions, continues to be effective against P. vivax in some areas and serves as a scaffold for the development of new compounds. Amodiaquine is a key component of several artemisinin-based combination therapies (ACTs). The 8-aminoquinolines, primaquine and tafenoquine, are indispensable for the radical cure of relapsing malaria.

Ongoing research focuses on modifying the aminoquinoline scaffold to overcome resistance, improve safety profiles, and enhance efficacy. The rich history and deep understanding of the chemistry and biology of aminoquinolines provide a solid foundation for the development of the next generation of these life-saving drugs. The systematic application of the experimental protocols and developmental workflows outlined in this guide will be crucial in this endeavor.

References

- 1. Effects of Piperaquine, Chloroquine, and Amodiaquine on Drug Uptake and of These in Combination with Dihydroartemisinin against Drug-Sensitive and -Resistant Plasmodium falciparum Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Tafenoquine versus Primaquine to Prevent Relapse of Plasmodium vivax Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tafenoquine versus Primaquine to Prevent Relapse of Plasmodium vivax Malaria | Medicines for Malaria Venture [mmv.org]

- 9. Tafenoquine versus Primaquine to Prevent Relapse of Plasmodium vivax Malaria. — MORU Tropical Health Network [tropmedres.ac]

- 10. Real-world effectiveness of single-dose tafenoquine for P. vivax relapse prevention confirmed in retrospective observational study in Brazil | Medicines for Malaria Venture [mmv.org]

- 11. Examination of the antimalarial potential of experimental aminoquinolines: poor in vitro effect does not preclude in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cross-resistance of the chloroquine-derivative AQ-13 with amodiaquine in Cambodian Plasmodium falciparum isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacokinetic interactions and safety evaluations of coadministered tafenoquine and chloroquine in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. archive.lstmed.ac.uk [archive.lstmed.ac.uk]

- 15. Pharmacokinetic Interactions between Primaquine and Chloroquine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. m.youtube.com [m.youtube.com]

Physicochemical Parameters of Substituted Quinolines: A Technical Guide for Drug Development

Introduction

Quinoline, a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring, serves as a foundational scaffold in medicinal chemistry.[1][2] Its derivatives are integral to a vast array of pharmaceuticals, demonstrating antibacterial, antiviral, antimalarial, and anticancer properties.[3][4] The biological activity and pharmacokinetic profile of these derivatives are not dictated by the quinoline core alone, but are profoundly influenced by the nature and position of their substituents. Understanding and manipulating the physicochemical parameters of these substituted quinolines is therefore a cornerstone of rational drug design and development.

This technical guide provides an in-depth exploration of the core physicochemical properties of substituted quinolines, offering quantitative data, detailed experimental protocols, and visualizations of key concepts to aid researchers, scientists, and drug development professionals in their work.

Core Physicochemical Parameters

The efficacy of a drug molecule is intrinsically linked to its ability to reach its biological target and elicit a specific response. This journey is governed by a set of physicochemical properties that dictate the molecule's absorption, distribution, metabolism, and excretion (ADME). For substituted quinolines, the most critical parameters are lipophilicity, ionization state, electronic effects, steric profile, and hydrogen bonding capacity.

Lipophilicity (logP / logD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably the most important physicochemical parameter in drug design. It is commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water.[5][6] This parameter heavily influences a drug's solubility, permeability across biological membranes, and binding to plasma proteins.

-

High Lipophilicity (High logP) : Often leads to poor aqueous solubility, increased metabolic clearance, and potential for non-specific binding and toxicity.[7]

-

Low Lipophilicity (Low logP) : May result in poor absorption through lipid membranes, limiting bioavailability.[7]

For ionizable molecules like quinolines, the distribution coefficient (logD) is often more relevant as it considers the partition of all species (ionized and neutral) at a specific pH.

Table 1: Lipophilicity (logP) of Selected Substituted Quinolines

| Substituent Position | Substituent | logP (Calculated/Experimental) |

| - | H (Quinoline) | 2.03 |

| 2 | -CH₃ | 2.55 |

| 4 | -Cl | 2.72 |

| 6 | -OCH₃ | 2.16 |

| 8 | -OH | 1.87 |

| 8 | -NO₂ | 2.11 |

| 4 | -NH₂ | 1.54 |

| 5,7 | -diCl | 3.65 |

Note: logP values can vary based on the experimental or computational method used. The values presented are representative.

Ionization Constant (pKa)

Quinoline is a weak base due to the lone pair of electrons on the nitrogen atom.[8] The pKa value indicates the strength of this basicity and determines the extent of ionization at a given physiological pH. The ionization state of a molecule is critical as it affects solubility, receptor interaction, and the ability to cross cell membranes.[9] The trapping of basic antimalarial quinolines in the acidic food vacuole of the parasite is a classic example of pKa-dependent activity.[9]

Table 2: pKa of Selected Substituted Quinolines

| Substituent Position | Substituent | pKa |

| - | H (Quinoline) | 4.94 |

| 2 | -CH₃ | 5.42 |

| 4 | -CH₃ | 5.67 |

| 6 | -OCH₃ | 5.34 |

| 8 | -OCH₃ | 4.97 |

| 3 | -Br | 3.10 |

| 5 | -NO₂ | 2.76 |

| 8 | -NO₂ | 2.62 |

Note: Electron-donating groups (e.g., -CH₃, -OCH₃) generally increase the pKa (increase basicity), while electron-withdrawing groups (e.g., -NO₂, -Br) decrease the pKa (decrease basicity).[9]

Electronic Effects

Substituents exert profound electronic effects on the quinoline ring system, altering its electron density distribution. These effects can be categorized as:

-

Inductive Effects : Mediated through sigma bonds, influencing the electronegativity.

-

Resonance (Mesomeric) Effects : Mediated through pi systems, involving delocalization of electrons.

Strongly electron-withdrawing groups (e.g., -NO₂, -CF₃) decrease the electron density on the ring and particularly on the nitrogen, making the molecule less basic and less prone to electrophilic attack.[9] Conversely, electron-donating groups (e.g., -NH₂, -OH, -OCH₃) increase electron density and basicity.[9] These effects are crucial for modulating interactions with biological targets, such as enzyme active sites or DNA.

Table 3: Hammett Constants (σ) for Substituents on Aromatic Systems

| Substituent | σ (meta) | σ (para) | Electronic Effect |

| -NO₂ | 0.71 | 0.78 | Strongly Electron-Withdrawing |

| -CN | 0.56 | 0.66 | Strongly Electron-Withdrawing |

| -Cl | 0.37 | 0.23 | Electron-Withdrawing |

| -Br | 0.39 | 0.23 | Electron-Withdrawing |

| -H | 0.00 | 0.00 | Neutral |

| -CH₃ | -0.07 | -0.17 | Electron-Donating |

| -OCH₃ | 0.12 | -0.27 | Electron-Donating (Resonance) |

| -NH₂ | -0.16 | -0.66 | Strongly Electron-Donating |

Note: While these values are for benzene systems, they provide a strong indication of the electronic influence these substituents will have on the quinoline scaffold.

Steric Effects

The size and shape of substituents (steric bulk) play a critical role in determining how a molecule fits into a binding pocket or active site. Bulky substituents can cause steric hindrance, preventing optimal interaction with a receptor. Steric parameters like Molar Refractivity (MR) or Taft's Steric Parameter (Es) are used to quantify these effects in Quantitative Structure-Activity Relationship (QSAR) studies.

Table 4: Steric Parameters for Common Substituents

| Substituent | Molar Refractivity (MR) | Taft Steric Parameter (Es) |

| -H | 0.10 | 1.24 |

| -F | 0.09 | 0.78 |

| -Cl | 0.60 | 0.27 |

| -Br | 0.89 | 0.08 |

| -CH₃ | 0.56 | 0.00 |

| -CF₃ | 0.50 | -1.16 |

| -C₂H₅ | 1.03 | -0.07 |

| -C(CH₃)₃ | 1.96 | -1.54 |

Note: Higher MR values indicate larger, more polarizable groups. Es values become more negative as the group's steric bulk increases.

Hydrogen Bonding

The ability of a molecule to act as a hydrogen bond donor (HBD) or hydrogen bond acceptor (HBA) is fundamental to its interaction with biological macromolecules and water. The quinoline nitrogen is a hydrogen bond acceptor. Substituents like -OH, -NH₂, or -COOH can introduce both HBD and HBA capabilities, significantly influencing solubility and target binding affinity.

Visualization of Key Concepts

Caption: Interplay of physicochemical parameters and their influence on ADME.

Experimental Protocols

Accurate determination of physicochemical parameters is essential for building reliable structure-activity models. Standardized experimental protocols are crucial for data consistency and comparability.

Protocol 1: Determination of Lipophilicity (logP) by Shake-Flask Method

This is the traditional "gold standard" method for logP determination.[6]

-

Preparation : Prepare mutually saturated solutions of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

-

Dissolution : Dissolve a precisely weighed amount of the substituted quinoline compound in the aqueous phase to a known concentration.

-

Partitioning : Add an equal volume of the n-octanol phase to the aqueous solution in a sealed flask or vial.

-

Equilibration : Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

Phase Separation : Centrifuge the mixture to achieve complete separation of the two phases.

-

Quantification : Carefully remove aliquots from both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10]

-

Calculation : Calculate logP using the formula: logP = log ( [Concentration]octanol / [Concentration]aqueous )

Caption: Workflow for logP determination via the shake-flask method.

Protocol 2: Determination of pKa by Potentiometric Titration

This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH.[11]

-

Calibration : Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).

-

Sample Preparation : Prepare a dilute solution (e.g., 1-5 mM) of the substituted quinoline in water or a suitable co-solvent if solubility is low. Maintain a constant ionic strength using an inert salt like KCl (e.g., 0.15 M).[11]

-

Titration Setup : Place the sample solution in a thermostatted vessel with a magnetic stirrer. Immerse the calibrated pH electrode.

-

Acidification : For a basic compound like quinoline, first add a strong acid (e.g., 0.1 M HCl) to protonate the molecule fully (e.g., to pH ~2).

-

Titration : Titrate the solution by adding small, precise increments of a standardized strong base (e.g., 0.1 M NaOH).

-

Data Recording : Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis : Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the sigmoid titration curve.[12] This can be determined from the first derivative of the curve.

Caption: Workflow for pKa determination by potentiometric titration.

Conclusion

The physicochemical properties of substituted quinolines are not independent variables but a complex interplay of factors that collectively define the molecule's pharmacological profile. Lipophilicity, pKa, and the electronic and steric nature of substituents are primary levers that medicinal chemists can adjust to optimize a compound's ADME properties and biological activity. A thorough and systematic evaluation of these parameters, using standardized experimental protocols, is indispensable for the successful development of novel quinoline-based therapeutics. The data and methodologies presented in this guide serve as a foundational resource for researchers aiming to rationally design the next generation of quinoline drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. Quinoline - Wikipedia [en.wikipedia.org]

- 3. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chem.pg.edu.pl [chem.pg.edu.pl]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. m.youtube.com [m.youtube.com]

- 8. uop.edu.pk [uop.edu.pk]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 12. byjus.com [byjus.com]

Methodological & Application

Application Notes and Protocols for 6-Methoxy-2-methylquinolin-4-amine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxy-2-methylquinolin-4-amine is a substituted quinoline scaffold of significant interest in medicinal chemistry. The quinoline core is a prominent heterocyclic motif found in a wide array of biologically active compounds and approved pharmaceuticals. The specific substitutions of a methoxy group at the 6-position, a methyl group at the 2-position, and an amine at the 4-position provide a unique template for the development of novel therapeutic agents. This document provides detailed application notes on the potential uses of this scaffold and protocols for its synthesis and evaluation in relevant biological assays.

Application Notes

The 4-aminoquinoline scaffold is a well-established pharmacophore with a history of producing clinically successful drugs.[1][2][3] Derivatives of 4-aminoquinoline are known to possess a broad spectrum of biological activities, including antimalarial, anticancer, antiviral, anti-inflammatory, and kinase inhibitory properties.[4][5] this compound serves as a valuable starting material or key intermediate for the synthesis of libraries of compounds targeting these disease areas.

Antimalarial Drug Discovery

The primary and most extensively studied application of 4-aminoquinolines is in the treatment of malaria.[1][6][7][8]

-

Mechanism of Action : 4-aminoquinolines are thought to exert their antimalarial effect by interfering with the detoxification of heme in the parasite's food vacuole.[1][9] During its intraerythrocytic stage, the Plasmodium falciparum parasite digests host hemoglobin, releasing toxic free heme. The parasite normally polymerizes this heme into non-toxic hemozoin crystals. 4-aminoquinolines are believed to cap the growing hemozoin crystal, preventing further polymerization and leading to a buildup of toxic heme that kills the parasite.[1][9]

-

Scaffold Potential : The 6-methoxy and 2-methyl substitutions on the quinoline ring of this compound can be strategically utilized to modulate the compound's physicochemical properties, such as lipophilicity and basicity, which are crucial for drug accumulation in the acidic food vacuole of the parasite and for overcoming drug resistance. The 4-amino group provides a convenient handle for the introduction of various side chains, a common strategy in the design of potent 4-aminoquinoline antimalarials like chloroquine and amodiaquine.

Anticancer Agent Development

Substituted quinolines have emerged as promising scaffolds for the development of novel anticancer agents, targeting various mechanisms of cancer progression.

-

Kinase Inhibition : The quinoline scaffold is a key component of several approved tyrosine kinase inhibitors. The 4-aminoquinazoline core, structurally related to 4-aminoquinoline, is present in drugs like gefitinib and erlotinib, which target the epidermal growth factor receptor (EGFR).[5] The this compound scaffold can be elaborated to generate inhibitors of various kinases implicated in cancer.

-

BET Bromodomain Inhibition : Recent research has shown that complex molecules incorporating a substituted quinoline moiety can act as potent and selective inhibitors of BET (Bromodomain and Extra-Terminal domain) proteins. These proteins are epigenetic readers that play a crucial role in the regulation of oncogenes. Inhibition of BET bromodomains is a promising therapeutic strategy for various cancers.

Other Potential Applications

The versatility of the 4-aminoquinoline scaffold suggests that derivatives of this compound could be explored for other therapeutic indications, including:

Quantitative Data

While specific biological data for this compound is not extensively available in the public domain, the following table presents representative in vitro activity data for analogous 4-aminoquinoline compounds against Plasmodium falciparum, illustrating the potential of this class of molecules.

| Compound Analogue | P. falciparum Strain | IC₅₀ (nM) | Reference Compound | IC₅₀ (nM) |

| Analogue 1 (CQ-sensitive) | 3D7 | 8.5 | Chloroquine | 10.2 |

| Analogue 2 (CQ-resistant) | W2 | 17.3 | Chloroquine | 382 |

| Analogue 3 (CQ-resistant) | K1 | 25.0 | Chloroquine | >300 |

Table 1: Representative antiplasmodial activity of 4-aminoquinoline analogues. Data is illustrative and based on activities reported for various 4-aminoquinoline derivatives.[6]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a two-step synthesis starting from the commercially available p-anisidine.

Step 1: Synthesis of 4-Chloro-6-methoxy-2-methylquinoline

This step involves the cyclization of p-anisidine with ethyl acetoacetate to form the quinolin-4-ol, followed by chlorination.

-

Materials : p-Anisidine, ethyl acetoacetate, polyphosphoric acid (PPA), phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF, anhydrous).

-

Procedure :

-

Combine p-anisidine (1.0 eq) and ethyl acetoacetate (1.1 eq) and heat at 130-140 °C for 1 hour.

-

Cool the mixture to below 100 °C and add polyphosphoric acid.

-

Heat the reaction mixture to 140-150 °C for 2 hours.

-

Cool the reaction mixture and pour it onto crushed ice with vigorous stirring.

-

Neutralize with a concentrated sodium hydroxide solution to precipitate the 6-methoxy-2-methylquinolin-4-ol.

-

Filter the solid, wash with water, and dry.

-

To the dried quinolin-4-ol, add phosphorus oxychloride (5.0 eq) and a catalytic amount of anhydrous DMF.

-

Heat the mixture at reflux (around 110 °C) for 2 hours.

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize with a cold aqueous ammonia solution to precipitate the crude product.

-

Filter the solid, wash with water, and recrystallize from ethanol to obtain pure 4-chloro-6-methoxy-2-methylquinoline.

-

Step 2: Synthesis of this compound

This step involves the amination of the 4-chloroquinoline intermediate.

-

Materials : 4-Chloro-6-methoxy-2-methylquinoline, phenol, ammonia (aqueous solution), sodium hydroxide.

-

Procedure :

-

Heat a mixture of 4-chloro-6-methoxy-2-methylquinoline (1.0 eq) and phenol (5.0 eq) at 180 °C for 1 hour.

-

Cool the mixture and add aqueous ammonia.

-

Heat the mixture in a sealed vessel at 180 °C for 5 hours.

-

Cool the reaction to room temperature and add an aqueous solution of sodium hydroxide.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

-

Protocol 2: In Vitro Antiplasmodial Activity Assay against P. falciparum

This protocol describes a standard SYBR Green I-based fluorescence assay to determine the in vitro activity of compounds against the erythrocytic stages of P. falciparum.

-

Materials : P. falciparum culture (e.g., 3D7 or K1 strain), human O+ erythrocytes, RPMI-1640 medium, Albumax II, SYBR Green I dye, lysis buffer (Tris, EDTA, saponin, Triton X-100), 96-well microplates, test compound (dissolved in DMSO).

-

Procedure :

-

Maintain a continuous culture of P. falciparum in human O+ erythrocytes in RPMI-1640 medium supplemented with Albumax II.

-

Prepare serial dilutions of the test compound in a 96-well plate.

-

Add synchronized ring-stage parasite culture (typically 1% parasitemia, 2% hematocrit) to each well. Include positive (e.g., chloroquine) and negative (DMSO vehicle) controls.

-

Incubate the plates for 72 hours at 37 °C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).

-

After incubation, add SYBR Green I in lysis buffer to each well.

-

Incubate the plates in the dark at room temperature for 1 hour.

-

Measure the fluorescence intensity using a fluorescence plate reader (excitation: 485 nm, emission: 530 nm).

-

Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Visualizations

Caption: Synthetic workflow for this compound.

Caption: Proposed antimalarial mechanism of 4-aminoquinolines.

Caption: Logical workflow for drug discovery using the scaffold.

References

- 1. esr.ie [esr.ie]

- 2. Recent developments in antimalarial activities of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Aminoquinoline - Wikipedia [en.wikipedia.org]

- 4. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and antimalarial activity of new 4-aminoquinolines active against drug resistant strains - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. taylorandfrancis.com [taylorandfrancis.com]

Application Notes and Protocols for the Synthesis of 6-Methoxy-2-methylquinolin-4-amine Derivatives

These application notes provide detailed protocols for researchers, scientists, and drug development professionals involved in the synthesis of 6-Methoxy-2-methylquinolin-4-amine and its derivatives. The methodologies outlined below are based on established synthetic routes, including the Conrad-Limpach synthesis for the quinoline core, followed by chlorination and amination to yield the target compounds.

Overview of the Synthetic Strategy

The synthesis of this compound is typically achieved through a multi-step process. The core quinoline structure is first assembled using the Conrad-Limpach reaction, which involves the condensation of an aniline with a β-ketoester. The resulting 4-hydroxyquinoline is then converted to a 4-chloro derivative, which serves as a key intermediate. Finally, nucleophilic substitution of the chlorine atom with an amine yields the desired 4-aminoquinoline derivative.

Caption: Overall workflow for the synthesis of this compound and its derivatives.

Experimental Protocols

Protocol 1: Synthesis of 6-Methoxy-2-methylquinolin-4-ol via Conrad-Limpach Synthesis

This protocol describes the formation of the quinoline core structure.

Materials:

-

p-Anisidine

-

Ethyl acetoacetate

-

Polyphosphoric acid (PPA) or Dowtherm A for high-temperature cyclization

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Stirring apparatus

Procedure:

-

Condensation: In a round-bottom flask, combine equimolar amounts of p-anisidine and ethyl acetoacetate. The reaction can be performed neat or in a solvent such as ethanol.

-

Heat the mixture to reflux for 1-2 hours to form the intermediate enamine.

-

Cyclization: Remove the solvent (if used) under reduced pressure. Add polyphosphoric acid to the residue.

-

Heat the mixture to 140-160°C for 30-60 minutes to effect cyclization. Alternatively, the enamine can be added to a high-boiling solvent like Dowtherm A and heated to approximately 250°C.

-

Cool the reaction mixture and carefully quench by pouring it onto crushed ice.

-

Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms.

-

Collect the solid precipitate by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 6-Methoxy-2-methylquinolin-4-ol.

Protocol 2: Synthesis of 4-Chloro-6-methoxy-2-methylquinoline

This protocol details the conversion of the 4-hydroxyquinoline to the 4-chloro intermediate.

Materials:

-

6-Methoxy-2-methylquinolin-4-ol

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF, catalytic amount)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Stirring apparatus

Procedure:

-

In a round-bottom flask, suspend 6-Methoxy-2-methylquinolin-4-ol in an excess of phosphorus oxychloride.

-

Add a catalytic amount of N,N-dimethylformamide.

-

Heat the mixture to reflux (approximately 110°C) for 2-4 hours. The reaction should be monitored by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Carefully pour the mixture onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate forms.

-

Collect the solid by filtration, wash thoroughly with water, and dry.

-

The crude 4-Chloro-6-methoxy-2-methylquinoline can be purified by recrystallization or column chromatography.

Protocol 3: Synthesis of this compound

This protocol describes the final amination step to produce the target compound.

Materials:

-

4-Chloro-6-methoxy-2-methylquinoline

-

Phenol

-

Ammonia solution (concentrated) or ammonia gas

-

Autoclave or sealed reaction vessel

-

Stirring apparatus

Procedure:

-

In a sealed reaction vessel or autoclave, combine 4-Chloro-6-methoxy-2-methylquinoline and phenol.

-

Heat the mixture to 180°C for 1 hour.[1]

-

Cool the vessel, then add concentrated ammonia solution.

-

Seal the vessel again and heat to 180°C for 5 hours.[1]

-

After cooling, add water and make the solution alkaline with sodium hydroxide.[1]

-

The product will precipitate out of the solution. Collect the solid by filtration.

-

Wash the precipitate with water and dry.

-

The product can be further purified by recrystallization. A yield of 82% has been reported for this reaction.[1]

Quantitative Data Summary

The following table summarizes typical yields and characterization data for the synthesized compounds and related derivatives.

| Compound | Synthetic Step | Typical Yield (%) | Melting Point (°C) | Spectroscopic Data Highlights |

| 6-Methoxy-2-methylquinolin-4-ol | Conrad-Limpach | 60-80 | - | 1H NMR: Signals for methyl, methoxy, and aromatic protons. The proton at C5 typically appears as a doublet. |

| 4-Chloro-6-methoxy-2-methylquinoline | Chlorination | 70-90 | - | 1H NMR: Downfield shift of aromatic protons compared to the 4-hydroxy precursor. |

| This compound | Amination | 82[1] | - | 1H NMR: Appearance of a broad singlet for the -NH₂ protons. |

| (6-methoxy-2-phenylquinolin-4-yl)methanol | Pfitzinger Reaction & Reduction | 47 | 191-193 | 1H-NMR (300 MHz-CDCl₃): δ (ppm) 3.85(s, 1H, OH), 3.89 (s, 3H, OCH₃), 5.05 (s, 2H, CH₂), 7.01-7.05 (dd, 1H, quinoline H₇), 7.19-7.36 (m, 5H, phenyl), 7.99-8.05 (m, 3H, quinoline H₅, H₃ & H₈).[2] |

| 6-methoxy-2-phenylquinoline-4-carboxylic acid | Pfitzinger Reaction | 23 | 234-236 | 1H-NMR (300 MHz-DMSO-d6): δ (ppm) 3.94 (s, 3H, OCH₃), 7.49-7.61 (m, 4H), 8.08–8.15 (m, 2H), 8.25-8.28(m, 2H), 8.47(s, 1H), 13.96 (s, 1H, COOH).[2] |

Potential Applications and Biological Activity

Derivatives of this compound have been investigated for a range of biological activities. For instance, related 6-methoxy-2-arylquinoline analogues have been synthesized and evaluated as inhibitors of P-glycoprotein (P-gp), a protein associated with multidrug resistance in cancer cells.[2] The diagram below illustrates the proposed mechanism of action for such inhibitors.

Caption: Proposed mechanism of P-glycoprotein inhibition by 6-methoxyquinoline derivatives.

Furthermore, other quinoline derivatives have shown promise as antiplasmodial agents, highlighting the therapeutic potential of this chemical scaffold.[3] The protocols and data presented here provide a solid foundation for the synthesis and exploration of novel this compound derivatives for various applications in medicinal chemistry and drug discovery.

References

Application Notes and Protocols for Antimicrobial Studies of 6-Methoxyquinoline Derivatives